Cas no 1178742-29-4 (2-(2,3-dichlorophenyl)-4-fluorobenzoic Acid)

2-(2,3-dichlorophenyl)-4-fluorobenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,3-dichlorophenyl)-4-fluorobenzoic Acid

- DTXSID60681117

- 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-carboxylicacid

- 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid

- 1178742-29-4

- MFCD12859186

- 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%

- 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid

- AKOS005816604

-

- MDL: MFCD12859186

- インチ: InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-8(12(11)15)10-6-7(16)4-5-9(10)13(17)18/h1-6H,(H,17,18)

- InChIKey: ZWEGSTUDSCCBNM-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)C(=O)O

計算された属性

- せいみつぶんしりょう: 283.9807130g/mol

- どういたいしつりょう: 283.9807130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 37.3Ų

2-(2,3-dichlorophenyl)-4-fluorobenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB329063-5 g |

2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%; . |

1178742-29-4 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| Alichem | A011007829-500mg |

2',3'-Dichloro-5-fluoro-biphenyl-2-carboxylic acid |

1178742-29-4 | 97% | 500mg |

$790.55 | 2023-09-04 | |

| abcr | AB329063-5g |

2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%; . |

1178742-29-4 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| Ambeed | A376883-1g |

2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid |

1178742-29-4 | 97% | 1g |

$254.0 | 2024-04-26 | |

| Alichem | A011007829-1g |

2',3'-Dichloro-5-fluoro-biphenyl-2-carboxylic acid |

1178742-29-4 | 97% | 1g |

$1564.50 | 2023-09-04 | |

| Ambeed | A376883-5g |

2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid |

1178742-29-4 | 97% | 5g |

$760.0 | 2024-04-26 | |

| Alichem | A011007829-250mg |

2',3'-Dichloro-5-fluoro-biphenyl-2-carboxylic acid |

1178742-29-4 | 97% | 250mg |

$475.20 | 2023-09-04 |

2-(2,3-dichlorophenyl)-4-fluorobenzoic Acid 関連文献

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

10. Book reviews

2-(2,3-dichlorophenyl)-4-fluorobenzoic Acidに関する追加情報

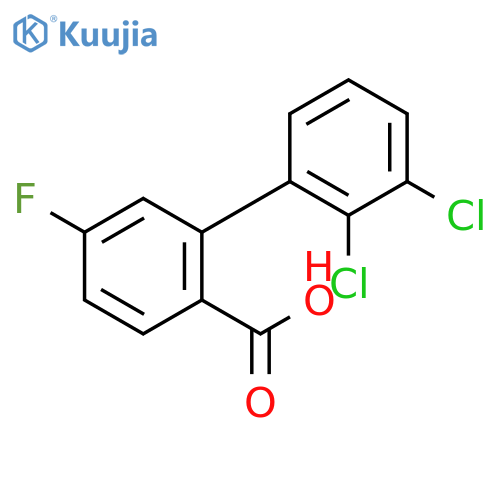

Introduction to 2-(2,3-Dichlorophenyl)-4-Fluorobenzoic Acid (CAS No. 1178742-29-4)

2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, also known by its CAS registry number 1178742-29-4, is a synthetic organic compound with a complex aromatic structure. This compound belongs to the class of benzoic acids, which are widely studied in the fields of organic chemistry, pharmacology, and materials science. The molecule consists of a benzoic acid core substituted with a 2,3-dichlorophenyl group at the second position and a fluorine atom at the fourth position. These substituents significantly influence the compound's physical properties, chemical reactivity, and biological activity.

The synthesis of 2-(2,3-dichlorophenyl)-4-fluorobenzoic acid involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent halogenation. The compound's structure has been optimized for specific applications in drug discovery and material synthesis. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.

One of the most notable features of this compound is its unique electronic properties, which arise from the electron-withdrawing effects of the chlorine and fluorine substituents. These effects enhance the acidity of the carboxylic group and stabilize reactive intermediates during chemical transformations. Such properties make it an attractive candidate for use in catalytic processes and as a precursor in organic synthesis.

In terms of biological activity, 2-(2,3-dichlorophenyl)-4-fluorobenzoic acid has shown promise in preclinical studies as an inhibitor of certain enzyme pathways associated with chronic inflammatory diseases. Researchers have demonstrated that the compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This finding underscores its potential as a lead molecule for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

Beyond its pharmacological applications, this compound has also been explored for its role in materials science. Its aromatic structure and functional groups make it suitable for use in constructing advanced materials such as organic semiconductors and stimuli-responsive polymers. Recent advancements in nanotechnology have leveraged its unique electronic properties to design materials with enhanced conductivity and sensitivity.

The environmental impact of 2-(2,3-dichlorophenyl)-4-fluorobenzoic acid has also been a subject of interest. Studies have shown that it exhibits moderate biodegradability under specific conditions, which is crucial for assessing its potential ecological risks. Regulatory agencies have emphasized the importance of understanding its fate in environmental systems to ensure safe handling and disposal practices.

In conclusion, 2-(2,3-dichlorophenyl)-4-fluorobenzoic acid (CAS No. 1178742-29-4) is a versatile compound with significant implications across multiple scientific disciplines. Its structural features, chemical reactivity, and biological activity make it a valuable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing scientific innovation.

1178742-29-4 (2-(2,3-dichlorophenyl)-4-fluorobenzoic Acid) 関連製品

- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 642473-95-8(TLR7/8 agonist 3)

- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)

- 1361500-50-6(3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol)

- 953008-89-4(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide)

- 935456-31-8(1H-Indol-1-amine, 4-chloro-2,3-dihydro-)

- 2323-28-6(2,4-dimethyl-5-oxohexanoic acid)

- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)

- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)